3-(2-iodophenyl)propanoic Acid

概述

描述

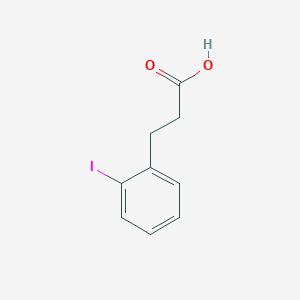

3-(2-Iodophenyl)propanoic Acid: is an organic compound with the molecular formula C₉H₉IO₂ It is a derivative of propanoic acid where an iodine atom is substituted at the ortho position of the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodophenyl)propanoic Acid typically involves the iodination of a precursor compound such as phenylpropanoic acid. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenyl ring in the presence of an oxidizing agent like hydrogen peroxide or nitric acid. The reaction is usually carried out in an organic solvent such as acetic acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.

化学反应分析

Types of Reactions: 3-(2-Iodophenyl)propanoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products include various substituted phenylpropanoic acids.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include alcohols and alkanes.

科学研究应用

3-(2-Iodophenyl)propanoic Acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(2-Iodophenyl)propanoic Acid involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

- 3-(2-Bromophenyl)propanoic Acid

- 4-(p-Iodophenyl)butyric Acid

- 2-Iodobenzenepropanoic Acid

Comparison: 3-(2-Iodophenyl)propanoic Acid is unique due to the presence of the iodine atom at the ortho position, which can significantly influence its chemical reactivity and biological interactions compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different steric and electronic effects, making this compound distinct in its behavior and applications.

生物活性

3-(2-Iodophenyl)propanoic Acid, a compound with the chemical formula CHIO, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a carboxylic acid group and an iodophenyl substituent , which can influence its reactivity and interactions with biological molecules. The iodine atom can participate in halogen bonding, enhancing the compound's biological activity through various interactions such as hydrogen bonds and ionic interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

- Halogen Bonding : The iodine atom's size and polarizability can facilitate unique interactions with proteins or nucleic acids.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, which may stabilize interactions with biological targets.

- Ionic Interactions : The acidic nature of the compound allows for ionic interactions that can influence binding affinities.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds synthesized from this acid have shown promise in inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Studies have demonstrated that this compound and its derivatives may possess anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Radiolabeling Applications

Due to the presence of iodine, this compound is valuable in radiolabeling applications. Its incorporation into peptides enhances imaging capabilities in medical diagnostics, particularly in positron emission tomography (PET) scans.

Case Studies

- Cardioprotective Effects : A study explored the cardioprotective effects of polymeric nanoparticles incorporating triiodothyronine (T3), highlighting how iodine-containing compounds could mitigate myocardial damage during ischemic events. Although not directly involving this compound, it underscores the relevance of iodine in cardiac health .

- Peptide Synthesis : Research on peptide synthesis using this compound as a building block demonstrated enhanced binding affinities of synthesized peptides to their targets, illustrating the compound's utility in drug development.

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(2-Bromophenyl)propanoic Acid | Similar structure but with bromine | Moderate anti-inflammatory effects |

| 4-(p-Iodophenyl)butyric Acid | Longer carbon chain; different position of iodine | Potential neuroprotective effects |

| 2-Iodobenzenepropanoic Acid | Iodine at a different position | Limited data on biological activity |

The presence of iodine at the ortho position in this compound is believed to significantly enhance its reactivity and biological interactions compared to its bromine or chlorine analogs.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-iodophenyl)propanoic acid in academic research?

Methodological Answer:

A typical synthesis involves halogenation or substitution reactions. For example, coupling 2-iodobenzene derivatives with propanoic acid precursors via cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) using palladium catalysts. Alternatively, iodination of pre-formed phenylpropanoic acid derivatives can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . Key steps include:

- Substitution: Reacting 3-bromopropanoic acid with 2-iodophenylboronic acid in the presence of a Pd catalyst and base (e.g., Na₂CO₃).

- Purification: Column chromatography or recrystallization to isolate the product.

Critical Parameters: Temperature (80–120°C), solvent (THF or DMF), and catalyst loading (1–5 mol%) influence yield and purity.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

Analytical Techniques:

Validation: Compare spectral data with literature or computational predictions (e.g., PubChem or HMDB entries) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, goggles, and fume hood use .

- Hazard Mitigation:

- Exposure Monitoring: Regular air sampling in labs (OSHA standards) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- By-Product Analysis: Common by-products include dehalogenated analogs (e.g., phenylpropanoic acid) or isomers. Use LC-MS or TLC to track side reactions .

- Optimization Strategies:

- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved selectivity .

- Solvent Effects: Polar aprotic solvents (DMF) enhance iodine retention vs. THF .

- Temperature Control: Lower temps (60°C) reduce decomposition but may slow kinetics.

Case Study: Substituting tert-butyl propiolate for methyl esters in similar reactions increased E:Z isomer ratios from 3:1 to 10:1 .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:

- Isomeric Differentiation: Use NOESY NMR to distinguish ortho/para substitution patterns .

- Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (Gaussian software) .

- Crystallography: Single-crystal X-ray diffraction confirms spatial arrangement of iodine and carboxyl groups .

Example: Discrepancies in ¹³C NMR shifts for iodophenyl vs. bromophenyl analogs can arise from steric effects, resolved via 2D NMR (HSQC, HMBC) .

Q. What experimental approaches study biological interactions of this compound?

Methodological Answer:

- Enzyme Assays: Incubate with target enzymes (e.g., cyclooxygenase) and monitor activity via UV-Vis (prostaglandin production) .

- Protein-Ligand Docking: Use AutoDock Vina to predict binding affinities to receptors (e.g., thyroid hormone receptors) .

- Cellular Uptake Studies: Radiolabel with ¹²⁵I and track intracellular accumulation via gamma counting .

Data Interpretation: Correlate IC₅₀ values (enzyme inhibition) with structural modifications (e.g., iodine position) .

属性

IUPAC Name |

3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJTZKMVSQVKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371515 | |

| Record name | 3-(2-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96606-95-0 | |

| Record name | 3-(2-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96606-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。